1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14472441
InChI: InChI=1S/C20H25NO.ClH/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17;/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3;1H
SMILES:
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride

CAS No.:

Cat. No.: VC14472441

Molecular Formula: C20H26ClNO

Molecular Weight: 331.9 g/mol

* For research use only. Not for human or veterinary use.

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine,monohydrochloride -

Specification

Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
IUPAC Name 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C20H25NO.ClH/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17;/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3;1H
Standard InChI Key NSUXMHDPBDXFLE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methoxphenidine hydrochloride features a 1-(1-(2-methoxyphenyl)-2-phenylethyl)piperidine backbone with a hydrochloride salt (C₂₀H₂₅NO·HCl). The methoxy group at the ortho-position of the phenyl ring distinguishes it from diphenidine, influencing its receptor binding dynamics . Key structural attributes include:

  • Molecular formula: C₂₀H₂₅NO·HCl

  • Molecular weight: 331.9 g/mol

  • UV/Vis absorption: λₘₐₓ = 278 nm

Synthesis and Analytical Characterization

Synthetic Pathways

Methoxphenidine is synthesized via:

  • Grignard Reaction: Alkylation of 2-methoxyphenylmagnesium bromide with 1-phenylethylpiperidine .

  • Reductive Amination: Condensation of 2-methoxyphenylacetophenone with piperidine, followed by hydrogenation .

Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)
1-PhenylethylpiperidineGrignard alkylation85–92
Methoxphenidine free baseReductive amination78

Analytical Profiling

  • Chromatography: Reverse-phase HPLC (ACE-5 C18 column) resolves regioisomers with baseline separation (retention times: 3.7–5.8 min) .

  • Spectroscopy:

    • ¹H/¹³C NMR: Distinct aromatic (δ 6.8–7.4 ppm) and piperidine (δ 2.5–3.1 ppm) signals .

    • MS/MS: Characteristic fragments at m/z 174 (piperidinium) and m/z 121 (methoxyphenyl) .

Pharmacological Profile

NMDA Receptor Antagonism

Methoxphenidine exhibits high affinity for NMDA receptors, displacing [³H]MK-801 with Kᵢ = 36.0 nM . Comparative data:

Table 2: NMDA Receptor Binding Affinities

CompoundKᵢ (nM)
Methoxphenidine36.0
Diphenidine18.2
Ketamine323.9

Off-Target Effects

  • Monoamine Reuptake Inhibition: Weak activity at dopamine (DAT, IC₅₀ = 30.0 µM) and norepinephrine (NET, IC₅₀ = 35.2 µM) transporters .

  • Sigma-1 Receptors: Moderate binding (Kᵢ = 1.2 µM), implicating psychotomimetic potential .

Behavioral Pharmacology

  • Pre-Pulse Inhibition (PPI): Methoxphenidine (20 mg/kg) reduces sensorimotor gating in rats, mimicking dissociative phenotypes .

  • Locomotor Activity: Dose-dependent hyperlocomotion at 10–30 mg/kg, attenuated by NMDA antagonists .

Toxicology and Regulatory Status

Acute Toxicity

Limited human data exist, but rodent LD₅₀ estimates exceed 100 mg/kg. Adverse effects include tachycardia, hypertension, and dissociative episodes .

Regulatory Landscape

  • UN Surveillance: Methoxphenidine remains unclassified under the 1971 Psychotropic Convention but is monitored for abuse potential .

  • National Bans: Prohibited in the UK, Germany, and Sweden under analogue Acts .

Clinical and Preclinical Research

Metabolic Pathways

  • Phase I Metabolism: Hepatic CYP3A4-mediated N-demethylation to nor-methoxphenidine .

  • Excretion: Primarily renal (60–70% within 24 hrs) .

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